"spectroscopic data for 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile (NMR, IR, MS)"
"spectroscopic data for 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile (NMR, IR, MS)"
An In-depth Technical Guide to the Spectroscopic Characterization of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile
Abstract
1H-Pyrrolo[3,2-b]pyridine, commonly known as 4-azaindole, constitutes a vital heterocyclic scaffold in medicinal chemistry and drug development.[1][2] Its derivatives are explored for a wide range of biological activities, including their potential as kinase inhibitors for anticancer therapies.[3] The introduction of a carbonitrile moiety at the 3-position creates 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile, a key intermediate for further chemical elaboration.[4] A comprehensive understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and unequivocal structure confirmation. This guide provides a detailed technical overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of directly published experimental spectra for this specific isomer, this document presents a predictive analysis grounded in established spectroscopic principles and data from analogous structures.[5] Standardized protocols for data acquisition are also detailed to ensure reproducibility and validation.
Molecular Structure and Spectroscopic Overview
The structural integrity of any synthesized compound must be validated through a suite of analytical techniques. For 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile, NMR, IR, and MS provide a complementary and definitive "fingerprint."
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NMR Spectroscopy elucidates the precise chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, confirming the connectivity and substitution pattern of the bicyclic core.
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IR Spectroscopy identifies key functional groups, most notably the characteristic vibrations of the pyrrole N-H bond and the C≡N triple bond of the nitrile.
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Mass Spectrometry confirms the molecular weight and elemental composition, providing the ultimate verification of the compound's identity.
Below is the chemical structure and IUPAC numbering scheme for 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile.
(Note: An illustrative image would be placed here in a final document. The following data is based on this structure.)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination of organic molecules in solution. The predicted spectra are based on analysis of the 4-azaindole scaffold and the electronic effects of the electron-withdrawing nitrile group.[6][7]
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show five distinct signals in the aromatic and downfield regions. The use of a polar aprotic deuterated solvent, such as DMSO-d₆, is recommended due to the N-H proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~12.5 | Broad Singlet | 1H | - | H1 (N-H) | The pyrrole N-H proton is acidic and typically appears as a broad signal at a very high chemical shift, especially in DMSO. |
| ~8.50 | Doublet of Doublets | 1H | J = 4.5, 1.5 | H7 | This proton is ortho to the pyridine nitrogen, resulting in significant deshielding. It exhibits coupling to H6 and a smaller long-range coupling to H5. |
| ~8.35 | Singlet | 1H | - | H2 | The C2-proton is adjacent to the electron-withdrawing nitrile group and the pyrrole nitrogen, leading to a downfield shift. It appears as a singlet. |
| ~7.80 | Doublet of Doublets | 1H | J = 8.5, 1.5 | H5 | This proton is deshielded by the fused ring system and shows coupling to H6 and a smaller long-range coupling to H7. |
| ~7.25 | Doublet of Doublets | 1H | J = 8.5, 4.5 | H6 | This proton is coupled to both H5 and H7, resulting in a characteristic dd multiplicity in a region typical for pyridine protons. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide evidence for all eight unique carbon atoms in the molecule. The nitrile carbon and the carbons adjacent to the heteroatoms are particularly diagnostic.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~149.0 | C7a | Bridgehead carbon adjacent to the pyridine nitrogen, highly deshielded. |
| ~146.5 | C7 | Carbon atom ortho to the pyridine nitrogen. |
| ~132.0 | C2 | Deshielded carbon due to its proximity to the pyrrole nitrogen and the nitrile group. |
| ~128.5 | C3a | Bridgehead carbon between the two rings. |
| ~120.0 | C5 | Aromatic carbon on the pyridine ring. |
| ~116.0 | C6 | Aromatic carbon on the pyridine ring. |
| ~115.5 | CN | The carbon of the nitrile group has a characteristic chemical shift in this region. |
| ~98.0 | C3 | This carbon is significantly shielded and serves as the attachment point for the nitrile group. Its shift is influenced by the electron-withdrawing nature of the CN group. |
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for the rapid identification of key functional groups. The spectrum is predicted to be dominated by absorptions from the N-H, C≡N, and aromatic ring systems.
| Predicted Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3100 - 3150 | Medium, Broad | N-H Stretch | Pyrrole N-H |
| ~2230 | Medium, Sharp | C≡N Stretch | Nitrile |
| ~1610, 1580, 1470 | Medium to Strong | C=C and C=N Stretches | Aromatic Rings |
| ~1400 - 1300 | Medium | In-plane Bending | Aromatic C-H |
| ~850 - 750 | Strong | Out-of-plane Bending | Aromatic C-H |
The sharp absorption band around 2230 cm⁻¹ is the most diagnostic feature, providing definitive evidence for the presence of the nitrile group.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, confirming its elemental formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.
| Parameter | Value | Method |
| Molecular Formula | C₈H₅N₃ | - |
| Molecular Weight | 143.15 g/mol | - |
| Predicted [M+H]⁺ | 144.0556 | ESI-HRMS |
| Predicted [M]⁺ | 143.0483 | EI-MS |
Ionization Method Choice: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of polar, heterocyclic molecule, and it will primarily yield the protonated molecular ion [M+H]⁺. Electron ionization (EI) would be more likely to produce the molecular ion [M]⁺ along with a more complex fragmentation pattern that could be used for further structural analysis.
Experimental Protocols and Workflow
To ensure the generation of high-quality, reliable data, adherence to standardized experimental protocols is essential.
General Synthesis & Purification Workflow
The following diagram outlines the logical flow from synthesis to characterization, a self-validating system ensuring the purity of the material before spectroscopic analysis.
Caption: Workflow from synthesis to definitive structural confirmation.
NMR Spectroscopy Protocol
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Sample Preparation: Accurately weigh 5-10 mg of the purified compound.
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Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.
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Transfer the solution to a 5 mm NMR tube.
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Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[5]
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Acquisition: Run standard ¹H and ¹³C{¹H} experiments. For full confirmation, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are recommended.
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Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak).
Mass Spectrometry (HRMS) Protocol
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Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
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Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an ESI source.
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Acquisition: Infuse the sample solution directly into the source. Acquire data in positive ion mode over a relevant m/z range (e.g., 50-500).
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Analysis: Determine the accurate mass of the peak corresponding to [M+H]⁺ and use the instrument's software to calculate the elemental composition, comparing it to the theoretical value for C₈H₆N₃⁺.
IR Spectroscopy Protocol
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Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.
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Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
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Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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Analysis: The software will automatically ratio the sample spectrum to the background. Identify the key absorption bands and compare them to the predicted values.
Conclusion
The structural elucidation of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a robust, predictive framework for the expected spectroscopic data of this important synthetic intermediate. The combination of a highly deshielded N-H proton signal (~12.5 ppm) in ¹H NMR, a characteristic nitrile carbon signal (~115.5 ppm) in ¹³C NMR, a sharp C≡N stretch (~2230 cm⁻¹) in the IR spectrum, and an accurate mass confirmation of the [M+H]⁺ ion at m/z 144.0556 provides an unequivocal analytical package for its identification. These data and protocols serve as a vital resource for researchers in synthetic and medicinal chemistry, enabling confident characterization and facilitating the development of novel therapeutics based on the 4-azaindole scaffold.
References
- BenchChem. (2025). An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: Core Basic Properties.
- BenchChem. (2025). An In-depth Technical Guide on the Spectroscopic Data of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
- BenchChem. (2025).
- Chen, W. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Molecules, 26(7), 1947.
- Nakajima, A., et al. (1995). Spectroscopic Study of Hydrogen Bonded 7-Azaindole Clusters. Laser Chemistry, 15, 167-181.
- ResearchGate. (n.d.).
- Li, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central.
- ACS Publications. (n.d.).
- MDPI. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles.
- Khaled, M.H. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. ajol.info [ajol.info]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
